2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1326820-15-8
Cat. No.: VC11884342
Molecular Formula: C19H22N2OS2
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326820-15-8 |
|---|---|
| Molecular Formula | C19H22N2OS2 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2-[(4-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3 |
| Standard InChI Key | SBELTKMTSXUIPB-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system merging a thiophene ring (positions 3,2-d) with a pyrimidin-4-one moiety . The thiophene contributes aromaticity and electron-richness, while the pyrimidinone introduces hydrogen-bonding capacity via its carbonyl group. At position 3, a pentyl chain (C5H11) enhances lipophilicity, potentially influencing membrane permeability in biological systems. Position 2 is substituted with a [(4-methylphenyl)methyl]sulfanyl group, introducing steric bulk and opportunities for π-π interactions via the aromatic ring.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one likely proceeds via a convergent strategy:
-
Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea to construct the pyrimidinone ring .
-
Substituent Introduction:
-
Position 3: Alkylation with 1-bromopentane under basic conditions.
-
Position 2: Nucleophilic displacement of a leaving group (e.g., chloride) with 4-methylbenzyl mercaptan.
-
Reported Protocols
Although explicit synthetic details for this compound remain proprietary, a generalized approach for analogous thienopyrimidinones involves:
-
Step 1: Heating ethyl 3-aminothiophene-2-carboxylate with urea at 180°C to form the pyrimidin-4-one core .
-
Step 2: N-Alkylation using potassium carbonate and 1-bromopentane in dimethylformamide (DMF) at 80°C.
-
Step 3: Sulfur alkylation via treatment with 4-methylbenzyl mercaptan and sodium hydride in tetrahydrofuran (THF) .
Key Challenges:
-
Regioselectivity: Ensuring substitution occurs exclusively at position 2 requires careful control of reaction conditions, as competing reactions at position 6 are possible .
-
Purification: Silica gel chromatography is typically employed, with elution systems combining ethyl acetate and hexanes (1:3 v/v).
Biological Activity and Mechanistic Insights
Antibacterial Activity
Chalcone-thienopyrimidinone hybrids have shown synergistic effects with antibiotics like norfloxacin against Staphylococcus aureus . While this compound’s antibacterial properties remain uncharacterized, its sulfanyl group could potentiate efflux pump inhibition, similar to (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one, which reduces norfloxacin MIC from 128 μg/mL to 64 μg/mL .
Material Science Applications
Organic Electronics
The thieno[3,2-d]pyrimidin-4-one core’s extended π-system and sulfur atoms make it a candidate for organic semiconductors. Key properties include:
-
Bandgap Modulation: Thiophene’s electron-rich nature lowers the HOMO-LUMO gap compared to purely aromatic hydrocarbons.
-
Charge Transport: Thin-film transistors incorporating similar compounds exhibit hole mobilities of 0.1–0.5 cm²/V·s, suitable for flexible electronics .
Polymer Precursors
Radical polymerization of vinyl-functionalized thienopyrimidinones yields conjugated polymers with tunable optoelectronic properties. For example, poly(3-pentylthieno[3,2-d]pyrimidin-4-one) displays a conductivity of 10⁻³ S/cm when doped with iodine.
Comparative Analysis with Related Compounds
This comparison underscores the trade-off between structural complexity and functional versatility. The pentyl and sulfanyl groups in the target compound likely enhance bioavailability compared to the unsubstituted analog , while the ROCK inhibitor’s pyrrolopyridine moiety confers kinase selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume